REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:12])[N+:7]([O-])=[C:8]([CH3:10])[CH:9]=1)([O-])=O.C.C(O)(=O)C>CO>[NH2:1][C:4]1[CH:9]=[C:8]([CH3:10])[N:7]=[C:6]([CH3:12])[CH:5]=1
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C([N+](=C(C1)C)[O-])C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
The remaining oil is further dried by lyophilization
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 122.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |